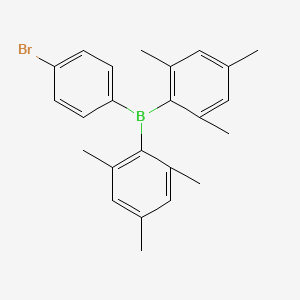

(4-Bromophenyl)dimesitylborane

描述

Structure

2D Structure

属性

IUPAC Name |

(4-bromophenyl)-bis(2,4,6-trimethylphenyl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26BBr/c1-15-11-17(3)23(18(4)12-15)25(21-7-9-22(26)10-8-21)24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOUJFLTFKEQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)Br)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BBr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Bromophenyl Dimesitylborane

Traditional Lithiation-Borane Reaction Pathways

The most established and widely reported method for synthesizing (4-Bromophenyl)dimesitylborane involves a lithiation step followed by a reaction with a suitable boron-containing electrophile. rsc.orgrsc.org This pathway begins with the selective monolithiation of 1,4-dibromobenzene (B42075).

The process is initiated by dissolving 1,4-dibromobenzene in an anhydrous solvent, typically tetrahydrofuran (B95107) (THF), under an inert atmosphere such as argon or nitrogen to prevent quenching of the highly reactive organolithium intermediate. rsc.orgrsc.org The solution is then cooled to a very low temperature, commonly -78 °C, using a dry ice/acetone bath. rsc.orgrsc.org To this cooled solution, n-butyllithium (n-BuLi) is added dropwise. This slow addition is crucial to control the exothermic reaction and to favor the formation of the monolithiated species over the dilithiated byproduct. The mixture is stirred for a period, typically one to two hours, at this low temperature to ensure the complete formation of 4-bromophenyllithium. rsc.orgrsc.org

Following the lithiation, a solution of dimesitylboron fluoride (B91410) (Mes₂BF), also in dry THF, is added dropwise to the reaction mixture. rsc.orgrsc.org The reaction is maintained at -78 °C for another hour before being allowed to warm gradually to room temperature, where it is stirred overnight to ensure the reaction goes to completion. rsc.orgrsc.org The reaction is then quenched, often with an aqueous solution of ammonium (B1175870) chloride, and the product is extracted using an organic solvent. nsf.gov Purification is typically achieved through column chromatography on silica (B1680970) gel. rsc.org

Table 1: Reported Conditions for Traditional Lithiation-Borane Synthesis

| Precursor | Lithiating Agent | Boron Source | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| 1,4-dibromobenzene | n-BuLi (2.5 M in hexanes) | Dimesitylboron fluoride | THF | -78 °C | 1 hr (lithiation), then overnight | rsc.org |

| 1,4-dibromobenzene | n-BuLi (2.5 M in hexanes) | Dimesitylboron fluoride | THF | -78 °C | 2 hrs (lithiation), then overnight | rsc.org |

Alternative Synthetic Approaches and Precursor Selection

While the lithiation of 1,4-dibromobenzene is the standard, variations in precursors and reaction pathways offer alternative routes to aryldimesitylboranes. The selection of different starting materials can be adapted to synthesize related compounds or to navigate specific synthetic challenges.

One alternative involves using different starting brominated aromatic compounds. For example, (3-bromophenyl)dimesitylborane has been synthesized using a nearly identical procedure, but starting with 3-bromoiodobenzene instead of 1,4-dibromobenzene. rsc.org This demonstrates the versatility of the lithiation-borylation sequence for accessing different isomers. Similarly, the synthesis of other functionalized aryldimesitylboranes, such as [4-(3,6-Di-tert-butylcarbazol-9-yl)phenyl]dimesitylborane, has been achieved by lithiating the corresponding N-(4-bromophenyl)-3,6-di-tert-butylcarbazole precursor before reacting it with fluorodimesitylborane. researchgate.net

The choice of the boron-containing precursor is another area for alternative approaches. While dimesitylboron fluoride is common, other boron electrophiles could potentially be used. rsc.orgrsc.orgresearchgate.net Furthermore, research into related borane (B79455) syntheses has explored activating stable and easy-to-handle boron sources like potassium mesityltrifluoroborate (MesBF₃K) with a Grignard reagent. acs.org This method avoids the use of more corrosive reagents like boron trifluoride etherate (BF₃OEt₂) and could be adapted for the synthesis of this compound. acs.org

Table 2: Examples of Precursor Variation in Aryldimesitylborane Synthesis

| Target Compound | Aryl Halide Precursor | Boron Source | Method | Reference |

|---|---|---|---|---|

| This compound | 1,4-dibromobenzene | Dimesitylboron fluoride | Lithiation-Borylation | rsc.orgrsc.org |

| (3-Bromophenyl)dimesitylborane | 3-bromoiodobenzene | Dimesitylboron fluoride | Lithiation-Borylation | rsc.org |

| [4-(3,6-Di-tert-butylcarbazol-9-yl)phenyl]dimesitylborane | N-(4-bromophenyl)-3,6-di-tert-butylcarbazole | Fluorodimesitylborane | Lithiation-Borylation | researchgate.net |

| 2-(2-dimesitylborylphenyl)-dioxolane | 2-(2-bromophenyl)-dioxolane | Dimesitylboron fluoride | Lithiation-Borylation | researchgate.net |

Optimization of Reaction Conditions and Scalability Considerations

Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring purity, and enabling safe and efficient scale-up. Several reaction parameters must be carefully controlled.

Temperature: The low temperature of -78 °C is critical during the lithiation and subsequent borylation steps. rsc.orgrsc.org It prevents side reactions, such as the formation of the dilithiated species or decomposition of the organolithium intermediate. Maintaining this temperature consistently, especially on a larger scale, requires efficient cooling systems to manage the exothermic nature of the lithiation.

Reagent Stoichiometry and Addition Rate: The molar ratio of n-BuLi to 1,4-dibromobenzene is finely tuned to favor monolithiation. rsc.orgrsc.org A slight excess of the lithiating agent is sometimes used to ensure full conversion of the starting material, but a large excess can lead to unwanted byproducts. rsc.org The slow, dropwise addition of both the n-BuLi and the dimesitylboron fluoride solution is essential to maintain temperature control and ensure homogeneity within the reaction mixture. rsc.orgrsc.org

Solvent and Atmosphere: The use of an anhydrous ether solvent like THF is non-negotiable, as it effectively solvates the lithium cation and is relatively inert under the reaction conditions. rsc.orgrsc.org A strictly inert atmosphere (argon or nitrogen) is mandatory to prevent the highly reactive organolithium reagent from reacting with atmospheric oxygen or moisture. rsc.orgrsc.orgresearchgate.net

Scalability: Translating this synthesis from a laboratory to a larger scale presents several challenges. acs.org Reproducibility can be an issue, and factors such as heat transfer, mixing efficiency, and the safe handling of pyrophoric n-BuLi become more complex. acs.orgnih.gov Purification methods may also need to be adapted; while column chromatography is suitable for small quantities, large-scale production might necessitate developing crystallization protocols to achieve the desired purity more efficiently. rsc.org

Table 3: Key Parameters for Synthesis Optimization and Scalability

| Parameter | Typical Condition | Rationale and Scalability Consideration |

|---|---|---|

| Temperature Control | -78 °C | Prevents side reactions and decomposition. rsc.orgrsc.org On a larger scale, efficient heat exchange is critical to dissipate the heat from the exothermic lithiation. |

| Atmosphere | Inert (Nitrogen or Argon) | Organolithium intermediates are extremely sensitive to air and moisture. researchgate.net Maintaining an inert environment is crucial at all scales. |

| Reagent Addition | Slow, dropwise | Ensures localized heat and concentration gradients are minimized, preventing byproduct formation. rsc.orgrsc.org Automated dosing systems may be required for large-scale production. |

| Solvent Quality | Anhydrous THF | Water will quench the organolithium reagent. rsc.org Ensuring the absence of water is critical and requires rigorous solvent drying procedures. |

| Purification | Silica Gel Chromatography | Effective for lab-scale purification. rsc.org For industrial scale, developing a crystallization method would be more economical and efficient. |

Chemical Transformations and Derivatization Pathways

Cross-Coupling Reactions Utilizing the Bromo-Substituent

The carbon-bromine bond on the phenyl ring serves as a key functional group for participation in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating aryl-aryl bonds by reacting an aryl halide with an organoboron compound, catalyzed by a palladium(0) complex. nih.gov In the context of (4-Bromophenyl)dimesitylborane, the bromo-substituent allows it to act as the aryl halide partner in this reaction. This enables the synthesis of extended molecular structures where the dimesitylborylphenyl group is linked to other aryl or heteroaryl systems.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (or its derivative) in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov The reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse boronic acids. nih.govnih.gov

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided results, the reactivity of the 4-bromophenyl group is well-established. For instance, similar substrates like 5-(4-bromophenyl)-4,6-dichloropyrimidine have been successfully arylated with various aryl/heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.comresearchgate.net Good yields in these analogous reactions are often achieved with electron-rich boronic acids. mdpi.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table illustrates typical conditions based on reactions with similar 4-bromophenyl substrates.

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-90 |

| Pd(OAc)₂ / Ligand | Na₂CO₃ | Toluene/Water | 80-100 |

| [allylPdCl]₂ / Ligand | Cs₂CO₃ | THF | Room Temp - 80 |

Other Palladium-Catalyzed Coupling Reactions

The bromo-substituent on this compound also allows it to participate in other significant palladium-catalyzed reactions.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com The process is catalyzed by palladium complexes and requires a base. wikipedia.orgorganic-chemistry.org The Heck reaction is a valuable tool for forming carbon-carbon bonds and can be performed intramolecularly to create ring systems. youtube.com The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgsynarchive.com It uniquely employs a dual catalyst system, consisting of a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. synarchive.comorganic-chemistry.orglibretexts.org The Sonogashira coupling is highly effective for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a cornerstone of modern organic synthesis for preparing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgrug.nl The reaction is catalyzed by palladium complexes with specialized phosphine ligands and requires a base. libretexts.orgacsgcipr.org

Anion-Mediated Reactions at the Boron Center

The boron atom in this compound is electron-deficient, making it a Lewis acid capable of reacting with nucleophiles (anions). This reactivity is central to creating new boron-containing structures and for applications in anion sensing.

Reactions with Organolithium Reagents for New C-B Bonds

Organolithium reagents are potent nucleophiles and strong bases that can react with aryl halides. wikipedia.orglibretexts.orglibretexts.org A key reaction is the lithium-halogen exchange, where an organolithium reagent, such as n-butyllithium or tert-butyllithium, can replace the bromine atom of this compound with a lithium atom. wikipedia.orgmasterorganicchemistry.com This transformation occurs rapidly, often at very low temperatures. wikipedia.org

The resulting lithiated species, (4-lithiophenyl)dimesitylborane, is a powerful nucleophile itself. While this intermediate does not directly form a new C-B bond at the original boron center, its subsequent reaction with various electrophiles allows for further functionalization of the phenyl ring.

Alternatively, if an organolithium reagent were to attack the boron center directly, it would form a tetracoordinate "ate" complex, [(4-Bromophenyl)(dimesityl)(R)borate]⁻Li⁺. This pathway introduces a new carbon-boron bond, transforming the trigonal planar borane (B79455) into a tetrahedral borate.

Fluoride (B91410) Anion Recognition and Adduct Formation

The Lewis acidic nature of the boron center in triarylboranes makes them effective receptors for anions, particularly fluoride (F⁻). This compound is expected to exhibit this property. Upon interaction with a fluoride source, such as tetrabutylammonium fluoride (TBAF), the boron atom can accept a lone pair of electrons from the fluoride anion. acs.org

This interaction results in the formation of a stable, tetracoordinate fluoroborate adduct, [this compound-F]⁻. The change in coordination and geometry at the boron center, from trigonal planar to tetrahedral, induces significant alterations in the electronic properties of the molecule. acs.org This often leads to observable changes in the UV-Vis absorption and fluorescence spectra, making such compounds useful as colorimetric or fluorogenic sensors for fluoride ions. acs.orgrsc.org The binding of fluoride is often reversible. rsc.org

Table 2: Anion-Mediated Reactions at the Boron Center

| Reactant | Reaction Type | Product |

| Organolithium (R-Li) | Halogen Exchange | (4-Lithiophenyl)dimesitylborane |

| Organolithium (R-Li) | Nucleophilic Addition | Tetracoordinate borate complex |

| Fluoride Anion (F⁻) | Lewis Acid-Base Adduction | Tetracoordinate fluoroborate adduct |

Formation of Polymeric and Oligomeric Structures

The bifunctional nature of this compound, possessing both a polymerizable handle (the bromo group) and a functional borane core, allows for its potential use as a monomer in the synthesis of novel polymers and oligomers.

One plausible pathway to polymeric structures is through repeated cross-coupling reactions. For example, a Yamamoto or Suzuki-type polycondensation could be envisioned. In a Suzuki polycondensation scenario, this compound could be reacted with a bifunctional coupling partner, such as a diboronic acid, under palladium catalysis. This would lead to the formation of a polymer chain with alternating dimesitylborylphenyl units and the complementary aromatic units from the diboronic acid partner. The resulting polymer would feature triarylborane moieties periodically along its backbone, potentially imparting unique electronic, optical, or sensory properties to the material.

Incorporation into Main-Chain Conjugated Polymers

The presence of a bromine atom on the phenyl ring makes this compound an ideal monomer for palladium-catalyzed cross-coupling reactions, enabling its direct incorporation into the main chain of conjugated polymers. The Suzuki-Miyaura coupling reaction is a primary method for this transformation, where the C-Br bond is reacted with a comonomer containing two boronic acid or boronic ester groups. mdpi.comnih.gov

This process, known as Suzuki-Miyaura polymerization, systematically builds a polymer backbone with alternating aryl units. By polymerizing this compound with an appropriate aryldiboronic acid, polymers are formed wherein the dimesitylboryl group acts as a bulky, electron-accepting substituent directly on the conjugated backbone. These boron-containing polymers are investigated for their unique electronic and photophysical properties, stemming from the interaction between the π-conjugated system and the vacant p-orbital on the boron atom.

Table 1: Hypothetical Polymerization of this compound

| Comonomer | Catalyst System | Resulting Polymer Structure | Key Properties |

|---|---|---|---|

| 1,4-Benzenediboronic acid | Pd(PPh₃)₄ / Base | Alternating (dimesitylboryl)phenylene and phenylene units | Electron-deficient, potential for sensing applications, high thermal stability. |

This table presents hypothetical polymerization reactions based on established Suzuki-Miyaura coupling principles. ugr.es

Side-Chain Functionalization in Polymeric Architectures

Beyond main-chain integration, this compound can be incorporated as a pendant group on a polymer's side chain. This approach imparts the electronic properties of the borane to a pre-existing polymer scaffold, which can have a flexible, non-conjugated backbone like a polyolefin or polyacrylate. Two primary strategies are employed for this purpose:

Grafting-to Approach: This method involves the chemical modification of a pre-synthesized polymer that contains reactive functional groups. For instance, a polymer with pendant hydroxyl or amino groups can be reacted with a derivative of this compound to attach the borane moiety to the side chains.

Monomer Polymerization: A more direct method involves the synthesis of a polymerizable monomer, such as a norbornene or styrene derivative, that already contains the this compound unit. Subsequent polymerization, for example through Ring-Opening Metathesis Polymerization (ROMP), yields a polymer with the borane unit precisely placed on each repeating side chain. nih.gov

Polymers functionalized with these pendant borane groups are explored for applications in areas such as anion sensing and as materials with tunable refractive indices or dielectric properties.

Complexation and Adduct Chemistry

The electron-deficient boron atom in this compound defines its Lewis acidic character, leading to a rich chemistry of adduct formation and metal coordination.

Lewis Acid-Base Adduct Formation with Nitrogenous Bases

Triarylboranes are archetypal Lewis acids, readily accepting a pair of electrons from a Lewis base to form a stable adduct. libretexts.org this compound forms such complexes, known as Lewis acid-base adducts, with various nitrogenous bases like pyridine, ammonia, or substituted amines. In this interaction, the nitrogen atom donates its lone pair of electrons to the vacant p-orbital of the boron atom, forming a coordinate covalent bond. libretexts.orgnih.gov

The strength of this interaction is influenced by two main factors:

Steric Hindrance: The two bulky mesityl groups sterically shield the boron center, moderating its accessibility to the incoming Lewis base.

Electronic Effects: The electron-withdrawing bromine atom at the para-position of the third phenyl ring increases the electrophilicity of the boron atom, enhancing its Lewis acidity compared to an unsubstituted triphenylborane.

The formation of these adducts can be monitored by spectroscopic methods, such as NMR spectroscopy, which shows a characteristic upfield shift of the ¹¹B NMR signal upon coordination. The stability of these adducts makes them useful in catalysis and as sensors for basic analytes.

Table 2: Comparison of Lewis Acidity and Adduct Properties

| Lewis Acid | Nitrogenous Base | ¹¹B NMR Shift (Adduct) | Relative Lewis Acidity |

|---|---|---|---|

| Triphenylborane | Pyridine | ~ +8 ppm | Moderate |

| This compound | Pyridine | Expected < +8 ppm | Higher than Triphenylborane |

Data for Triphenylborane and Tris(pentafluorophenyl)borane are from established literature. Data for this compound is an educated prediction based on electronic effects. chemrxiv.org

Metal Coordination Complexes Derived from Borane Ligands

While not a classical ligand in itself, the this compound moiety can be incorporated into larger, multidentate ligand structures that coordinate to transition metals. In such complexes, the borane unit can play several roles. It can act as a tunable electron-withdrawing group, influencing the electronic properties of the metal center through the ligand framework.

In more direct interactions, the boron atom can function as a Z-type ligand, accepting electron density from a metal center, or the π-system of its aryl rings can engage in η-bonding with the metal. acs.orgacs.org For example, ligands containing a dimesitylborylphenyl group have been attached to coordinating fragments like terpyridines, which then bind to metals such as platinum. rsc.org In these systems, the borane can have a profound impact on the photophysical properties of the complex, such as enhancing phosphorescence. rsc.org The interaction between the metal d-orbitals and the π*-orbital of the borane-appended ligand can create unique metal-to-ligand charge transfer (MLCT) transitions.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron-Containing Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of (4-Bromophenyl)dimesitylborane. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra provides detailed information about the molecular framework.

The ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the 4-bromophenyl group appear as doublets at approximately 7.48 and 7.36 ppm. The singlets for the aromatic protons of the mesityl groups are observed at around 6.83 ppm. The methyl protons of the mesityl groups are accounted for by two singlets at 2.31 ppm (para-methyl) and 2.00 ppm (ortho-methyl). rsc.org

The ¹³C NMR spectrum further confirms the carbon skeleton. Characteristic signals for the aromatic carbons are observed between 127 and 141 ppm. The signals for the methyl carbons of the mesityl groups appear at approximately 23.57 ppm and 21.36 ppm. rsc.org

¹¹B NMR spectroscopy is particularly crucial for boron-containing compounds. For tricoordinate organoboranes like this compound, a broad signal is typically expected in the range of +30 to +60 ppm relative to a BF₃·OEt₂ standard. researchgate.net The broadness of this peak is a result of the nuclear quadrupole moment of the ¹¹B nucleus (I = 3/2). researchgate.nethuji.ac.il

Interactive Data Table: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.48 | Doublet | 2H, Aromatic (Bromophenyl) |

| ¹H | 7.36 | Doublet | 2H, Aromatic (Bromophenyl) |

| ¹H | 6.83 | Singlet | 4H, Aromatic (Mesityl) |

| ¹H | 2.31 | Singlet | 6H, p-CH₃ (Mesityl) |

| ¹H | 2.00 | Singlet | 12H, o-CH₃ (Mesityl) |

| ¹³C | 140.92 | - | Aromatic C |

| ¹³C | 139.08 | - | Aromatic C |

| ¹³C | 137.94 | - | Aromatic C |

| ¹³C | 131.45 | - | Aromatic C |

| ¹³C | 128.41 | - | Aromatic C |

| ¹³C | 127.51 | - | Aromatic C |

| ¹³C | 23.57 | - | p-CH₃ (Mesityl) |

| ¹³C | 21.36 | - | o-CH₃ (Mesityl) |

Data sourced from CDCl₃ solvent rsc.org.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups within the molecule. The spectrum of this compound is expected to exhibit several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The stretching vibrations of the aromatic carbon-carbon bonds are expected in the 1600-1450 cm⁻¹ region. The presence of the C-Br bond would be indicated by a strong absorption in the lower frequency region of the spectrum. The B-C stretching vibrations for triarylboranes are also found in the fingerprint region, contributing to the complex pattern of bands.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Methyl (CH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1400-1300 | B-C Stretch | Aryl-Boron |

| ~1070 | C-Br Stretch | Aryl-Bromide |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is utilized to confirm the elemental composition and molecular weight of this compound. This technique provides a highly accurate mass measurement, which can be used to verify the molecular formula, C₂₄H₂₆BBr. The experimentally determined mass-to-charge ratio (m/z) would be compared to the calculated exact mass, confirming the compound's identity with a high degree of certainty. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br) and boron (¹⁰B and ¹¹B) isotopes would also be a characteristic feature in the mass spectrum. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not detailed in the provided sources, the architecture can be confidently inferred from the extensive studies on closely related triarylboranes. The central boron atom is expected to have a trigonal planar geometry, with the three aryl substituents arranged in a propeller-like fashion.

The conformation of this compound is dominated by the steric bulk of the two mesityl groups. The ortho-methyl groups on these rings create significant steric hindrance, which forces the aryl rings to twist out of the plane of the central boron atom. This results in a propeller-like conformation. chemistryviews.org The rotation around the B-C bonds is highly restricted due to these steric interactions. This restricted rotation is a well-documented phenomenon in sterically hindered triarylboranes and can lead to atropisomerism, where different rotational isomers can be isolated. chemistryviews.orgnih.gov The dihedral angles between the planes of the aryl rings and the plane defined by the boron and the three attached carbons are key parameters in describing this conformation.

Electronic Structure and Photophysical Properties

Absorption Characteristics and Electronic Transitions

The absorption spectrum of (4-Bromophenyl)dimesitylborane is expected to be characterized by distinct electronic transitions originating from its aromatic components and the unique charge transfer phenomena involving the central boron atom.

Charge Transfer (CT) Transitions Involving the Boron Center

A defining characteristic of triarylboranes is the presence of a low-lying vacant p-orbital on the boron atom, which makes the boryl group a potent π-electron acceptor. nih.govrsc.org This enables an intramolecular charge transfer (ICT) transition, where electron density is promoted from the π-orbitals of the aryl substituents (the donors) to the empty p-orbital of the boron atom (the acceptor). rsc.orgrsc.orgnih.gov This π(aryl)→p(B) transition is typically the lowest energy absorption and is highly sensitive to the electronic nature of the aryl groups. rsc.org The electron-donating mesityl groups and the 4-bromophenyl group all contribute to this ICT process. Such ICT transitions are fundamental to the unique photophysical properties of organoboron compounds. acs.orgrsc.org

Table 1: Expected Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Region | Contributing Moieties |

| π-π* | High Energy (UV) | Mesityl rings, Bromophenyl ring |

| Intramolecular Charge Transfer (ICT) | Lower Energy (UV-Vis) | π-system of aryl rings → p-orbital of Boron |

Luminescence Phenomena

The emission properties of this compound are a direct consequence of the nature of its excited states, particularly the ICT state.

Fluorescence and Phosphorescence Emission Profiles

Upon photoexcitation, this compound is expected to exhibit fluorescence, typically as a blue emission, which is characteristic of many dimesitylboryl-containing compounds. researchgate.netelsevierpure.com This emission originates from the radiative decay of the lowest singlet excited state (S₁) back to the ground state (S₀), with the S₁ state having significant ICT character.

Furthermore, the presence of the bromine atom introduces the possibility of observing phosphorescence. Bromine, being a heavy atom, can enhance spin-orbit coupling. rsc.orgrsc.orgacs.orgst-andrews.ac.uk This "heavy-atom effect" facilitates intersystem crossing (ISC), a process where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁). youtube.com Radiative decay from this triplet state to the singlet ground state results in phosphorescence, which is typically red-shifted and has a much longer lifetime compared to fluorescence. Efficient room-temperature phosphorescence has been achieved in various organic molecules through the strategic incorporation of bromine atoms. rsc.orgrsc.org

Solvatochromism and Environmental Sensitivity of Emission

The emission spectrum of molecules with a significant intramolecular charge transfer character in their excited state is often highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. nih.govrsc.orgnih.gov For this compound, the ICT excited state is expected to be more polar than the ground state. Consequently, in more polar solvents, the excited state will be stabilized to a greater extent than the ground state. This stabilization lowers the energy gap for emission, resulting in a bathochromic (red) shift of the fluorescence spectrum. nih.govnih.gov This positive solvatochromism is a hallmark of donor-π-acceptor systems and has been observed in various organoboron dyes. acs.orgnih.gov

Table 2: Predicted Solvatochromic Behavior

| Solvent Polarity | Expected Emission Wavelength | Rationale |

| Low (e.g., Hexane) | Shorter wavelength (Blue-shifted) | Less stabilization of the polar ICT excited state. |

| High (e.g., Acetonitrile) | Longer wavelength (Red-shifted) | Increased stabilization of the polar ICT excited state. |

Note: This table illustrates the expected trend. Specific emission maxima would require experimental measurement.

Quantum Yields and Luminescent Efficiency Modulation

The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter for luminescent materials. nih.gov For triarylboranes, the quantum yield is influenced by several factors. The geometry of the molecule plays a crucial role; a twisted conformation, common in triarylboranes due to the bulky mesityl groups, can lead to non-radiative decay pathways and lower quantum yields. rsc.org However, the inherent electronic structure of many triarylboranes allows for moderate to high quantum yields. nih.govelsevierpure.com

The efficiency can be modulated by the solvent environment. In some donor-acceptor systems, the quantum yield is observed to decrease in more polar solvents. nih.gov This is often attributed to the increased stabilization of the ICT state, which can enhance non-radiative decay rates or facilitate conformational changes in the excited state. nih.gov Conversely, the presence of the bromine atom, while potentially opening a pathway for phosphorescence, can also decrease the fluorescence quantum yield by promoting intersystem crossing, which competes with the fluorescence decay channel. acs.orgyoutube.com

Triplet State Properties and Intersystem Crossing

The presence of a bromine atom in the molecular structure of this compound plays a crucial role in defining its triplet state properties. The heavy-atom effect of bromine significantly enhances the spin-orbit coupling, which in turn facilitates intersystem crossing (ISC), the non-radiative transition of an electron from an excited singlet state (S₁) to an excited triplet state (T₁). This process is fundamental to the population of the triplet state and any subsequent phosphorescence.

While specific quantitative data for the intersystem crossing rate of this compound is not extensively documented in publicly available literature, studies on analogous brominated triarylboranes provide valuable insights. For instance, research on the isomers of (bromophenyl)bis(2,6-dimethylphenyl)borane, a structurally similar compound, has shown that these molecules can exhibit dual phosphorescence at room temperature in the crystalline state. The ortho-isomer, for example, displays both a short-lived (0.8 ms) and a long-lived (234 ms) phosphorescence component. This dual emission is attributed to the phosphorescence from the monomeric form and an aggregated state, respectively. It is highly probable that this compound exhibits similar behavior, where the bromine atom promotes the formation of triplet excitons.

Table 1: Postulated Triplet State and Intersystem Crossing Characteristics of this compound

| Property | Expected Characteristic | Rationale |

| Intersystem Crossing (ISC) | Enhanced | Heavy-atom effect of bromine increases spin-orbit coupling. |

| Phosphorescence | Potential for room-temperature phosphorescence, especially in the solid state. | Stabilization of the triplet state by the rigid matrix and intermolecular interactions. |

| Triplet State Lifetime | Likely to be in the microsecond to millisecond range. | Based on data from structurally similar brominated triarylboranes. |

| Triplet State Energy | Estimated to be high ( > 2.7 eV). | Inferred from analogous dimesitylboron compounds. |

Aggregation-Induced Emission (AIE) Characteristics

This compound is a prime candidate for exhibiting aggregation-induced emission (AIE). The AIE phenomenon is characterized by weak or no fluorescence in dilute solutions but strong emission in the aggregated or solid state. This behavior is contrary to the aggregation-caused quenching (ACQ) observed in many conventional fluorophores.

The molecular design of this compound incorporates features conducive to AIE. The two bulky dimesityl groups attached to the central boron atom create significant steric hindrance. In dilute solutions, the phenyl and mesityl rings can undergo low-frequency rotational and vibrational motions, which provide non-radiative decay pathways for the excited state, thus quenching fluorescence.

However, upon aggregation in a poor solvent or in the solid state, these intramolecular motions are restricted. This restriction of intramolecular rotation (RIR) and vibration (RIV) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in a significant enhancement of the fluorescence quantum yield.

While a specific AIE quantum yield for this compound is not reported, the principle is well-established for triarylboranes with bulky substituents. The formation of aggregates leads to a more rigid environment for the molecules, minimizing energy loss through thermal processes and promoting light emission.

Table 2: Factors Contributing to the Aggregation-Induced Emission of this compound

| Structural Feature | Role in AIE | Mechanism |

| Two Dimesityl Groups | Induce steric hindrance. | In the aggregated state, the bulky groups lock the phenyl rings, restricting intramolecular rotations and vibrations. |

| Propeller-like Structure | Prevents close π-π stacking. | The non-planar conformation inhibits the formation of non-emissive excimers or exciplexes that are common in planar aromatic molecules. |

| 4-Bromophenyl Group | Contributes to the overall molecular architecture and electronic properties. | While primarily influencing the triplet state, it also affects the packing and intermolecular interactions in the aggregated state. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a powerful tool for investigating the ground-state electronic properties of molecules, offering a balance between computational cost and accuracy.

In computational studies of molecules derived from (4-Bromophenyl)dimesitylborane, geometry optimizations are typically performed to find the minimum energy structure. For instance, in the study of a pillar nih.govarene-based charge-transfer dye (P5BB) and a reference compound (PhBB) synthesized from this compound, geometry optimizations were carried out using the B3LYP functional with the 6-31G(d,p) basis set rsc.orgnsf.gov. Similarly, for an acridinium (B8443388) borane (B79455) cation derived from this compound, the structure was optimized using the mpw1pw91 functional and the 6-311G(d,p) basis set, incorporating the Solvation Model Based on Density (SMD) to simulate a dichloromethane (B109758) solvent environment rsc.org. In another study on regioisomers with an unsymmetrical backbone, geometry optimizations were achieved at the M06-2X/6-31g(d) level of theory with Polarizable Continuum Models (PCMs). These optimized geometries are confirmed as true energy minima through vibrational frequency analysis nsf.gov.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic behavior and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play key roles in electronic transitions and chemical reactions.

In a compound synthesized from this compound, the HOMO and LUMO energy levels were obtained using DFT calculations at the B3LYP/6-31G(d,p) level of theory rsc.org. For a related acridinium borane, FMO analysis revealed that the LUMO is localized on the acridinium unit, while the HOMO and lower occupied orbitals (HOMO-1, HOMO-2, HOMO-3) are primarily located on the mesityl rings of the dimesitylboryl group rsc.org. This spatial separation of the HOMO and LUMO is a characteristic feature of charge-transfer compounds.

The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic and optical properties of a molecule. For a reference compound, PhBB, the DFT-calculated HOMO-LUMO gap was found to be consistent with the electrochemical gap rsc.org.

Table 1: Frontier Molecular Orbital Energies and Gap for a PhBB compound derived from this compound

| Parameter | Value |

|---|---|

| HOMO | -4.91 eV |

| LUMO | -1.77 eV |

| Egap(DFT) | 3.14 eV |

Data obtained from DFT calculations (B3LYP, 6-31G(d,p)) for a related P5BB compound. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a widely used method for studying the properties of molecules in their electronically excited states, providing valuable information about their absorption and emission characteristics.

TD-DFT calculations can accurately predict the electronic transitions that give rise to absorption spectra. For a reference compound, PhBB, TD-DFT computations (B3LYP/6-31G(d)) indicated that its primary absorption is due to a π–π* transition from the HOMO to the LUMO (S0 → S1) rsc.org.

In the case of an acridinium borane cation, TD-DFT calculations successfully matched the experimentally observed spectroscopic features rsc.org. The calculations showed that the main electronic transition for the cation is a HOMO-1 → LUMO transition, while for its fluoride (B91410) adduct, it is a HOMO-2 → LUMO transition rsc.org. The calculated energy gap for these transitions decreased upon fluoride binding, which corresponded to a red shift observed in the experimental UV-vis spectrum rsc.org.

| Compound | Major Transition | Calculated Transition Energy |

| Acridinium borane cation rsc.org+ | HOMO-1 → LUMO | 3.29 eV |

| Fluoroborate adduct 2-F | HOMO-2 → LUMO | 3.01 eV |

| Data from TD-DFT calculations. rsc.org |

TD-DFT is particularly useful for understanding intramolecular charge-transfer (ICT) processes. In compounds containing both electron-donating and electron-accepting moieties, electronic excitation can lead to a transfer of electron density from the donor to the acceptor.

For the pillar nih.govarene-based dye P5BB, the HOMO is located on the electron-donating pillar nih.govarene backbone, while the LUMO is delocalized over the boron-conjugated π-system rsc.org. TD-DFT calculations revealed that the lowest energy electronic transitions are vertical excitations from the pillar nih.govarene-localized HOMO, HOMO-1, and HOMO-2 to the LUMO, confirming the charge-transfer nature of these transitions rsc.org. The binding of a fluoride ion to the triarylborane unit in this compound was shown to prevent the ICT process in the excited state rsc.org.

Similarly, for the acridinium borane, TD-DFT calculations supported the presence of an intramolecular charge-transfer from the dimesitylboryl unit to the acridinium moiety rsc.org.

Mechanistic Insights into Reactivity and Lewis Acidity

Computational studies can also provide insights into the reactivity and Lewis acidity of organoboranes. The electron-deficient nature of the boron center in triarylboranes makes them effective Lewis acids.

In the pillar nih.govarene-based system, the Lewis acidity of the triarylborane unit was investigated by studying its response to halogen anions, which act as Lewis bases rsc.org. The binding of fluoride ions to the boron center significantly altered the photophysical properties of the molecule, indicating a strong interaction rsc.org.

Furthermore, in a study of regioisomers, fluoride titration experiments were used to probe the Lewis acidity and electronic properties of the triarylboron compounds. The interaction with fluoride ions provides a method to gauge the relative strength of the B←N coordination bond in these molecules.

As of the latest available research, specific Natural Bond Orbital (NBO) analysis studies focusing exclusively on This compound are not readily found in publicly accessible scientific literature. While NBO analysis is a common computational method used to study molecular bonding and electron density in various compounds, including triarylboranes, detailed research findings and data tables for this particular molecule have not been published or are not widely disseminated.

Theoretical and computational studies, including NBO analysis, provide deep insights into the electronic structure, stability, and reactivity of molecules. This type of analysis examines the interactions between filled and vacant orbitals, quantifying the delocalization of electron density and its energetic consequences. For a molecule like this compound, an NBO analysis would be instrumental in understanding the influence of the bromo-substituted phenyl group and the sterically demanding mesityl groups on the electronic properties of the central boron atom.

Typically, an NBO analysis for this compound would involve the calculation and interpretation of several key parameters:

Natural Atomic Charges: These calculations would reveal the charge distribution across the molecule, indicating the electrophilicity of the boron center and the electronic effects of the aryl substituents.

Natural Hybrid Orbitals: The analysis would describe the hybridization of the atomic orbitals that form the chemical bonds, such as the B-C and C-C bonds within the aromatic rings.

Donor-Acceptor Interactions: A crucial part of NBO analysis is the examination of second-order perturbation energies (E(2)) which quantify the stabilization energy arising from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. For this compound, this would likely involve interactions between the π-orbitals of the aromatic rings and the vacant p-orbital of the boron atom, as well as hyperconjugative interactions involving the methyl groups of the mesityl substituents.

Without specific studies on this compound, it is not possible to present detailed research findings or data tables as requested. Researchers in the field of computational organoboron chemistry would need to perform dedicated density functional theory (DFT) calculations followed by an NBO analysis to generate such data. The results of such a study would be of significant interest for understanding the structure-property relationships in this class of organoboron compounds.

Advanced Materials Science Applications

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Triarylboranes, including (4-Bromophenyl)dimesitylborane, have been extensively investigated for their utility in organic light-emitting diodes (OLEDs). rsc.orgnih.gov Their electron-deficient nature makes them excellent candidates for various roles within the OLED architecture, contributing to improved device efficiency and performance. mdpi.comresearchgate.net

A crucial component of a multilayer OLED is the electron-transporting layer (ETL), which facilitates the efficient injection and transport of electrons from the cathode to the emissive layer. acs.orgresearchgate.net Triarylborane-based materials are frequently utilized as electron transporters. mdpi.comnih.gov The presence of the boron atom with its empty p-orbital creates a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which aids in electron injection and transport. mdpi.com

Derivatives of dimesitylborane (B14672257) have been incorporated into polymers for use as ETL materials in solution-processed OLEDs. researchgate.net For instance, polystyrenes with dimesitylboryl side-chains have been developed as effective electron transport materials. researchgate.net The incorporation of the dimesitylborane unit leads to similar charge mobility and has proven to be a viable approach for developing wet-process materials for OLEDs. researchgate.net

Table 1: Performance of an OLED Device Using a Dimesitylborane-Containing Polymer as the Electron Transport Layer

| Polymer | Role | Current Efficacy (cd/A) |

|---|

This table presents illustrative data based on research findings for similar materials. researchgate.net

In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent guest emitter. nih.govrsc.org The host material plays a critical role in facilitating energy transfer to the guest and transporting charge carriers. rsc.org Bipolar host materials, which can transport both holes and electrons, are particularly desirable. rsc.org

This compound derivatives have been explored as the electron-accepting component in bipolar host materials. nih.govresearchgate.net For example, dimesitylborane-substituted phenylcarbazoles have been synthesized and investigated as bipolar host materials for green PhOLEDs. rsc.org The substitution position of the dimesitylborane moiety was found to influence the quantum efficiency of the devices, with a maximum external quantum efficiency of up to 23.8% being achieved. rsc.org

A dimesitylborane (DMB) fragment has also been used as an acceptor unit in a host material for Single-Layer Phosphorescent Organic Light-Emitting Diodes (SL-PhOLEDs). nih.govresearchgate.net A yellow-emitting SL-PhOLED utilizing a DMB-containing host demonstrated a high external quantum efficiency of 8.1% with a low threshold voltage. nih.govresearchgate.net

Table 2: Performance of PhOLEDs with Dimesitylborane-Based Host Materials

| Host Material Type | Emitter Color | Maximum External Quantum Efficiency (%) | Reference Device Performance (EQE %) |

|---|---|---|---|

| Dimesitylborane-substituted phenylcarbazole | Green | 23.8 | Not specified |

This table synthesizes data from studies on similar dimesitylborane-based host materials. nih.govrsc.orgresearchgate.net

Chemical Sensing and Chemodosimetry

The Lewis acidic nature of the boron atom in this compound and related compounds makes them highly effective as chemical sensors, particularly for anions. mdpi.comd-nb.info The interaction between the electron-deficient boron center and an electron-rich anion can lead to a measurable change in the photophysical properties of the molecule, such as a color change or a change in fluorescence, forming the basis for a sensing mechanism. d-nb.infobilkent.edu.tr

Triarylboranes are well-known for their ability to act as fluoride (B91410) anion sensors. mst.edu The strong interaction between the boron atom and the fluoride ion leads to the formation of a stable B-F bond, which perturbs the electronic structure of the molecule and results in a distinct optical response. d-nb.infobilkent.edu.tr This interaction can cause a quenching of luminescence, providing a clear signal for the presence of fluoride. d-nb.info

For example, a triarylborane-functionalized gold-silver nanocluster exhibited a 15-fold enhancement in quenching efficiency for fluoride sensing compared to the free triarylborane ligand. d-nb.info Organochalcogen substituted dimesityl borane-imidazoles have also been developed as fluorogenic sensors for fluoride in aqueous media. rsc.org

Table 3: Comparison of Fluoride Sensing Performance

| Sensor Type | Sensing Mechanism | Enhancement Factor |

|---|---|---|

| Triarylborane-functionalized Au-Ag Nanocluster | Luminescence Quenching | ~15-fold |

This table highlights the enhanced sensing capabilities of functionalized triarylborane systems. d-nb.inforsc.org

Beyond fluoride, the principles of Lewis acid-base interactions can be extended to the detection of other anions. bilkent.edu.tr For instance, certain boron-dipyrromethene (BODIPY) analogs can act as selective chromogenic sensors for both fluoride and cyanide ions. bilkent.edu.tr The addition of these anions causes a reversible detachment of difluoroboron bridges, leading to distinct color changes. bilkent.edu.tr Similarly, organochalcogen substituted dimesityl borane-imidazoles have shown sensitivity towards cyanide ions in aqueous media. rsc.org

Conclusion and Future Research Directions

Summary of Key Research Findings

A comprehensive review of the scientific literature reveals that while (4-Bromophenyl)dimesitylborane is a known chemical entity, detailed research focusing specifically on its synthesis, photophysical properties, electrochemical characteristics, and applications remains limited in publicly accessible domains. The compound is cataloged in chemical databases, and its crystal structure has been determined, confirming its molecular architecture.

The presence of the electron-withdrawing dimesitylboryl group and the bromine substituent on the phenyl ring suggests that this compound likely possesses interesting electronic properties. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki or Stille coupling, which could lead to the synthesis of more complex molecular structures with tailored functionalities.

Based on the established knowledge of analogous triarylboranes, it can be inferred that this compound would exhibit Lewis acidic character and could potentially be explored for applications in anion sensing. Furthermore, its conjugated π-system suggests that it may have interesting photophysical properties, making it a candidate for investigation as a component in organic light-emitting diodes (OLEDs) or other optoelectronic devices. However, without dedicated experimental studies, these remain prospective areas of investigation.

Future research on this compound should, therefore, prioritize the following:

Detailed Synthesis and Characterization: Publication of a robust and scalable synthetic route to this compound, along with comprehensive characterization data (NMR, mass spectrometry, etc.).

Photophysical and Electrochemical Analysis: A thorough investigation of its absorption and emission spectra, quantum yields, and redox potentials to understand its electronic structure and potential for optoelectronic applications.

Exploration of Reactivity: Systematic studies of its utility in cross-coupling reactions to demonstrate its potential as a versatile building block in organic synthesis.

Device Fabrication and Testing: Incorporation of this compound and its derivatives into prototype OLEDs or chemical sensors to evaluate their performance.

Emerging Trends in Triarylborane Chemistry

The broader field of triarylborane chemistry is experiencing a renaissance, driven by innovative synthetic strategies and the discovery of novel applications. scispace.comthieme-connect.comthieme-connect.com Several key trends are shaping the future of this area:

Structural Diversification: Researchers are moving beyond simple triarylboranes to more complex architectures. This includes the synthesis of multi-boron systems, dendrimers, and polymers incorporating triarylborane units. mdpi.comnih.gov A significant trend is the diversification of structures through the introduction of substituents at the meta-positions of the aryl groups, which provides an alternative to the more conventional ortho- and para-functionalization for tuning the electronic and steric properties of the molecules. thieme-connect.com

Advanced Materials for Optoelectronics: Triarylboranes are at the forefront of materials development for OLEDs. thieme-connect.commdpi.com They are utilized as electron-transporting materials, host materials for phosphorescent emitters, and as emissive dopants themselves. mdpi.com A key area of development is in the design of triarylborane-based materials that exhibit thermally activated delayed fluorescence (TADF), which can significantly enhance the efficiency of OLEDs. mdpi.com

Anion Sensing and Recognition: The inherent Lewis acidity of the boron center makes triarylboranes excellent candidates for anion sensors. mdpi.com Research is focused on designing molecules with high selectivity and sensitivity for specific anions, such as fluoride (B91410) and cyanide, often indicated by a colorimetric or fluorometric response. mdpi.com

Bioimaging and Theranostics: A more recent but rapidly growing application of triarylboranes is in the realm of biology. Their unique photophysical properties are being harnessed for the development of fluorescent probes for cellular imaging. rsc.org The ability to functionalize triarylboranes with biocompatible groups opens up possibilities for their use in targeted drug delivery and as theranostic agents.

Frustrated Lewis Pairs (FLPs): The concept of FLPs, where a bulky Lewis acid (like a triarylborane) and a bulky Lewis base are sterically hindered from forming a classical adduct, has revolutionized main-group chemistry. scispace.com This has led to new catalytic applications, including the activation of small molecules like H₂, CO₂, and N₂O. scispace.com

Prospects for Novel Applications and Material Design

The future of triarylborane chemistry, and specifically the potential of molecules like this compound, is bright with the promise of novel applications and sophisticated material design.

Next-Generation Displays: The continued development of triarylborane-based materials will be crucial for the advancement of OLED technology, leading to displays with higher efficiency, longer lifetimes, and improved color purity. thieme-connect.commdpi.com The ability to fine-tune the electronic properties of these molecules through synthetic modification will allow for the precise engineering of materials for specific display requirements.

Smart Materials and Sensors: The sensitivity of triarylboranes to their environment can be exploited to create "smart" materials that respond to external stimuli such as light, heat, or the presence of specific chemical species. This could lead to the development of advanced chemical sensors for environmental monitoring, industrial process control, and medical diagnostics.

Sustainable Catalysis: The use of triarylboranes in FLP chemistry and as Lewis acid catalysts offers a metal-free alternative to many traditional catalytic systems. scispace.com This aligns with the growing demand for more sustainable and environmentally friendly chemical processes.

Advanced Polymers and Functional Materials: The incorporation of triarylborane units into polymer backbones or as side chains can lead to materials with unique electronic, optical, and mechanical properties. These functional polymers could find applications in areas such as organic electronics, membranes for separation processes, and advanced coatings.

常见问题

Q. Key factors affecting yield :

- Purity of starting materials (e.g., anhydrous solvents).

- Temperature control during lithiation (-78°C to prevent decomposition).

- Catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling in derivatization) .

Which spectroscopic techniques are most effective for characterizing this compound’s electronic structure?

Q. (Basic)

- UV/Vis Absorption : Reveals charge-transfer transitions between the bromophenyl acceptor and mesityl donor groups. Solvent-dependent shifts (e.g., bathochromic shifts in polar solvents) indicate intramolecular charge transfer (ICT) .

- Fluorescence Spectroscopy : Emission maxima in non-polar solvents (e.g., hexane) show minimal ICT, while polar solvents (e.g., DMF) exhibit broadened, redshifted bands due to excited-state dipole stabilization .

- ¹¹B NMR : A singlet near δ 75 ppm confirms trivalent boron, with absence of splitting indicating no axial coordination .

How does substituent variation on the aryl group influence the second-order hyperpolarizability (β) of dimesitylborane derivatives?

(Advanced)

Substituent effects on β were quantified via electric-field-induced second-harmonic generation (EFISH) and third-harmonic generation (THG) :

| Substituent (R) | β (10⁻³⁰ esu) | Method | Source |

|---|---|---|---|

| NMe₂ | 240 | EFISH/THG | |

| Br | 37 | EFISH | |

| I | 45 | THG |

Q. Trends :

- Electron-donating groups (e.g., NMe₂) enhance β by strengthening ICT.

- Halogens (Br, I) act as weak acceptors, reducing β compared to strong donors .

What computational methods align with experimental hyperpolarizability data for boron-based NLO materials?

Q. (Advanced)

- Semi-empirical AM1 : Predicts bond-length trends (e.g., B-C vs. C-C distances) and β values within 15% of experimental data. Limitations arise in modeling solvent effects .

- DFT (e.g., B3LYP) : Accurately simulates excited-state dipole moments but requires high computational resources for large mesityl groups. Basis sets like 6-31G(d) are recommended .

Validation : Compare calculated vs. experimental UV/Vis spectra and X-ray-derived bond lengths .

How can contradictions between experimental hyperpolarizability (β) and theoretical predictions be resolved?

(Advanced)

Discrepancies often arise from:

- Solvent effects : EFISH measures β in solution, while computations assume gas-phase geometry. Include solvent models (e.g., PCM) in DFT .

- Crystallographic disorder : X-ray data may not reflect solution-phase conformations. Use dynamic NMR to assess rotational barriers in solution .

- Nonplanar geometries : AM1 underestimates conjugation in twisted aryl-boron systems. Hybrid QM/MM approaches improve accuracy .

What role does crystal packing play in modulating this compound’s optical properties?

(Advanced)

X-ray diffraction (e.g., monoclinic P2₁/n space group) reveals:

- C-H···π interactions : Stabilize planar conformations, enhancing conjugation and ICT (Fig. 2 in ).

- Boron coordination : Absence of Lewis base coordination preserves empty p-orbital, critical for NLO activity .

Design tip : Introduce steric bulk (e.g., mesityl groups) to prevent π-stacking and maintain planarity .

How is X-ray crystallography utilized to validate the structure-property relationship in dimesitylboranes?

Q. (Basic)

- Bond-length analysis : Shortened B-C bonds (1.55–1.58 Å) confirm sp² hybridization, while elongated C-Br bonds (1.90 Å) reflect reduced back-donation .

- Dihedral angles : Near-planar aryl-boron-aryl geometry (dihedral < 10°) maximizes conjugation .

Protocol : Collect data at 100 K to minimize thermal motion artifacts .

What strategies optimize this compound for OLED light-emitting layers?

Q. (Advanced)

- Host-guest systems : Blend with phosphorescent emitters (e.g., Ir(ppy)₃) to enhance charge transport. Dimesitylborane’s high triplet energy (ET ≈ 2.8 eV) prevents energy back-transfer .

- Cross-coupling : Integrate into π-extended architectures via Suzuki-Miyaura reactions (e.g., with 1,4-phenylenediboronic acid) to improve electroluminescence efficiency .

Performance metrics : External quantum efficiency (EQE) > 15% achieved in blue-emitting devices .

How does solvent polarity affect the photophysical properties of this compound?

Q. (Advanced)

- Polar solvents (e.g., DMF) : Stabilize ICT excited states, causing redshifted emission (Δλ ≈ 50 nm) and increased Stokes shift .

- Non-polar solvents (e.g., hexane) : Restrict ICT, yielding structured emission bands with higher quantum yields (Φ ≈ 0.4 vs. 0.2 in DMF) .

Methodological note : Use Lippert-Mataga plots to correlate solvent polarity (Δf) with emission shifts .

Why is the bromo substituent less effective than amino groups in enhancing NLO response?

Q. (Advanced)

- Electron-withdrawing nature : Br reduces donor strength, weakening ICT. EFISH data show β values for Br-substituted derivatives are 6× lower than NMe₂ analogs .

- Resonance effects : NMe₂ permits resonance donation, while Br induces inductive withdrawal, destabilizing the charge-separated excited state .

Mitigation : Pair bromo groups with strong donors (e.g., NMe₂-phenylene) in push-pull systems to restore β .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。